molecular formula C21H25Cl2NO2 B142288 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

Cat. No.: B142288
M. Wt: 394.3 g/mol
InChI Key: ZZTCNNZHOWDRPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine with hydrochloric acid. The compound cyclizes at neutral pH to form an aziridinium ion, which then binds covalently with muscarinic receptors .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective alkylation, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cyclization: Formation of the aziridinium ion.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is used extensively in scientific research, particularly in the study of muscarinic acetylcholine receptors. Its applications include:

Mechanism of Action

The compound exerts its effects by irreversibly binding to muscarinic acetylcholine receptors. The cyclization of the compound to form an aziridinium ion allows it to covalently bind to the receptor, leading to the inactivation of the receptor . This irreversible binding is useful for studying the function of specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    4-Diphenylacetoxy-N,N-dimethylpiperidine: A selective muscarinic antagonist with similar binding properties but does not form an aziridinium ion.

    N-(2-chloroethyl)-4-piperidinol: Another compound that can form aziridinium ions but lacks the diphenylacetoxy group.

Uniqueness

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is unique due to its ability to form an aziridinium ion, which allows for irreversible binding to muscarinic receptors. This property makes it a valuable tool for studying receptor function and developing receptor-targeted therapies .

Properties

Molecular Formula

C21H25Cl2NO2

Molecular Weight

394.3 g/mol

IUPAC Name

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H

InChI Key

ZZTCNNZHOWDRPS-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl

Synonyms

4-DAMP mustard
4-diphenylacetoxy-1-(2-chloroethyl)piperidine
N-(2-chloroethyl)-4-piperidinyl diphenylacetate

Origin of Product

United States

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